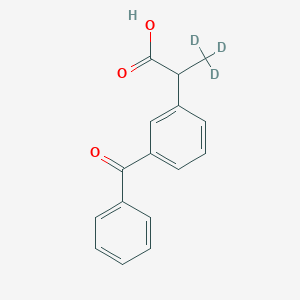

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

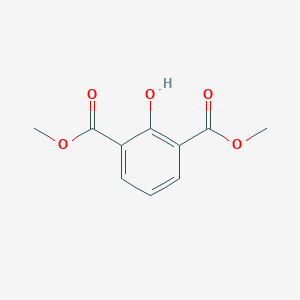

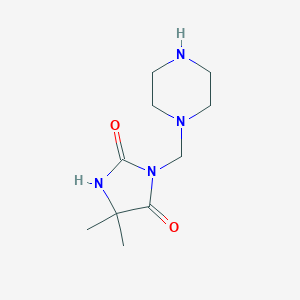

The compound is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. It is characterized by multiple benzyloxy groups and a 4-methoxyphenoxy substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related tetrahydropyran derivatives, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives often involves multi-step reactions that can include protection and deprotection of functional groups, as well as stereoselective formation of the tetrahydropyran ring. For example, the synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol involved a one-pot reaction with several transformations including triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation . This suggests that the synthesis of the target compound may also involve similar complex reactions, particularly those that ensure the correct stereochemistry is achieved.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . These methods allow for the determination of the stereochemistry and the conformation of the tetrahydropyran ring, which are crucial for the biological activity and physical properties of the compound. The presence of multiple benzyloxy and methoxy groups in the target compound would likely contribute to its overall conformation and could affect its reactivity.

Chemical Reactions Analysis

Tetrahydropyran derivatives can participate in various chemical reactions, depending on their functional groups and substitution pattern. The presence of benzyloxy and methoxy groups suggests that the target compound could undergo reactions typical for ethers, such as cleavage under acidic conditions or reactions with strong bases. The stereochemistry of the compound would also influence its reactivity in stereoselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. The presence of multiple benzyloxy and methoxy groups in the target compound would likely make it relatively non-polar and could affect its solubility in organic solvents. The stereochemistry of the compound is also important, as it can impact the compound's melting point, boiling point, and optical activity. The specific physical and chemical properties of the target compound would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

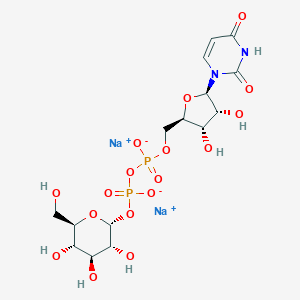

Mechanism of β-O-4 Bond Cleavage

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin . This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group in the mechanism of bond cleavage. It suggests that the compound , with its complex ether and benzyloxy groups, might be relevant for studies on lignin breakdown or modification, given its structural analogy to lignin model compounds (Yokoyama, 2015).

Radical Scavengers in Cell Protection

Chromones and their derivatives as radical scavengers . The review discusses the antioxidant potential of chromone derivatives, highlighting their ability to neutralize active oxygen and prevent cell impairment. Given the presence of ether and phenoxy groups in the compound, similar antioxidative properties may be explored for related structures, offering insights into their potential in protecting against oxidative stress (Yadav et al., 2014).

Importance in Heterocyclic Compound Synthesis

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) . This review article covers the synthetic pathways employed for developing substituted pyranopyrimidine scaffolds, highlighting the role of hybrid catalysts. The complex structure of the compound might find relevance in the synthesis of novel heterocyclic compounds, given its potential as a precursor for multifaceted chemical reactions (Parmar et al., 2023).

Flavonoids: Chemistry and Health Benefits

An Up-to-Date Review on Citrus Flavonoids Chemistry and Benefits in Health and Diseases

. This review provides an overview of the chemical structures of citrus flavonoids and their benefits, suggesting potential health applications. The detailed structure of the compound suggests possible exploration within flavonoid research, particularly in understanding its bioactivity and potential health benefits (Ahmed et al., 2020).

Synthesis and Applications of Tetrahydrobenzo[b]pyrans

Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts . This review focuses on the synthesis of tetrahydrobenzo[b]pyrans, emphasizing the importance of organocatalytic approaches. The compound's structure might serve as a key intermediate in such synthetic pathways, contributing to the development of new materials or pharmaceuticals (Kiyani, 2018).

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYOIDTAHLOQE-WQLDJJBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)